Methyl 2-benzenesulfonamido-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-benzenesulfonamido-4-methylpentanoate is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzenesulfonamido-4-methylpentanoate typically involves the reaction of 2-benzenesulfonamido-4-methylpentanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2-benzenesulfonamido-4-methylpentanoic acid+methanol→Methyl 2-benzenesulfonamido-4-methylpentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzenesulfonamido-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Methyl 2-benzenesulfonamido-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-benzenesulfonamido-4-methylpentanoate involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-benzenesulfonamido-4-methylpentanoate
- Propyl 2-benzenesulfonamido-4-methylpentanoate
- 2-benzenesulfonamido-3-methylbutanoic acid
Uniqueness
Methyl 2-benzenesulfonamido-4-methylpentanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl and propyl analogs, the methyl ester may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in medicinal chemistry.
Properties
Molecular Formula |
C13H19NO4S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
methyl 2-(benzenesulfonamido)-4-methylpentanoate |
InChI |
InChI=1S/C13H19NO4S/c1-10(2)9-12(13(15)18-3)14-19(16,17)11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3 |
InChI Key |
KKKWVCLVKMYSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.